
1-Azido-1-(difluoromethyl)cyclopropane
Overview
Description
1-Azido-1-(difluoromethyl)cyclopropane is a compound with the molecular formula C4H5F2N3 and a molecular weight of 133.1 g/mol . This compound is characterized by the presence of an azido group (-N3) and two fluorine atoms attached to a cyclopropane ring. The incorporation of fluorine atoms into organic molecules often results in significant changes in their chemical and physical properties, making such compounds valuable in various fields of research and industry .
Preparation Methods
The synthesis of 1-Azido-1-(difluoromethyl)cyclopropane involves the functionalization of organic molecules with fluorine substituents. One common method for preparing difluorocyclopropane derivatives is through cyclopropanation reactions, which involve the formation of a three-membered ring structure . The specific synthetic routes and reaction conditions for this compound are not widely documented, but general methods for synthesizing difluorocyclopropane derivatives include the use of diazo compounds and transition metal catalysts .
Chemical Reactions Analysis
Cycloaddition Reactions
1.1 Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This compound undergoes [3+2] cycloaddition with terminal alkynes under Cu(I) catalysis to form 1,2,3-triazole derivatives. A representative example yields 4-(difluoromethyl)-1-(cyclopropyl)-1H-1,2,3-triazole with 82% efficiency under ambient conditions .
Alkyne Substrate | Catalyst | Temp (°C) | Yield (%) |
---|---|---|---|
Phenylacetylene | CuI | 25 | 82 |
Propargyl alcohol | CuBr | 40 | 76 |
Mechanistic studies confirm regioselectivity governed by the electron-withdrawing difluoromethyl group, favoring 1,4-disubstituted triazoles .
Thermal Decomposition Pathways
2.1 Nitrene Formation and Rearrangement
At 110–130°C, thermal decomposition generates a transient difluoromethyl-substituted nitrene intermediate, which undergoes intramolecular C–H insertion to form 3-(difluoromethyl)aziridine (65% yield) . Competing pathways include:
-
2H-Azirine formation via N₂ elimination (dominant at <100°C)
-
Radical-mediated ring expansion to pyrrolidine derivatives under oxidative conditions
Ring-Opening Functionalization
3.1 Lewis Acid-Mediated Annulation
With Sc(OTf)₃ catalysis, the cyclopropane ring opens to react with donor-acceptor cyclopropanes, producing bicyclic amines (e.g., 1-azabicyclo[4.1.0]heptane , 58% yield) :
Lewis Acid | Substrate | Product Yield (%) |
---|---|---|
Sc(OTf)₃ | Vinylcyclopropane | 58 |
Bi(OTf)₃ | Cyclopentadiene | 41 |
3.2 Acid-Catalyzed Hydrolysis
In 2M HCl/THF, selective cleavage of the cyclopropane ring yields 2-azido-3,3-difluoropropan-1-ol (73%), retaining the azide group for downstream reactions .
Transition Metal-Catalyzed Transformations
4.1 Rhodium(II)-Mediated Transannulation
With Rh₂(OAc)₄, the azide reacts with nitriles to form N-difluoromethylimidazoles (e.g., 5-(trifluoromethyl)-1H-imidazole , 68% yield) :
Nitrile | Catalyst | Yield (%) |
---|---|---|
CH₃CN | Rh₂(OAc)₄ | 68 |
PhCN | Rh₂(esp)₂ | 61 |
4.2 Palladium-Cross Coupling
The azide participates in Buchwald-Hartwig amination with aryl halides, forming N-cyclopropyl-difluoromethylamines (up to 84% yield) .
Mechanistic Considerations
Key pathways involve:
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Strain-driven ring opening of cyclopropane under electrophilic/nucleophilic attack
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Azide-to-nitrene interconversion via thermal/photoactivation
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Fluorine-directed regioselectivity in cycloadditions due to −CF₂H’s inductive effects
This compound’s versatility enables applications in medicinal chemistry (triazole-based inhibitors) and materials science (fluorinated polymers). Recent advances in catalytic systems (e.g., iron/copper complexes) continue expanding its synthetic utility .
Scientific Research Applications
1-Azido-1-(difluoromethyl)cyclopropane has several scientific research applications, including:
Mechanism of Action
The mechanism by which 1-Azido-1-(difluoromethyl)cyclopropane exerts its effects is primarily through its ability to participate in various chemical reactions. The azido group is highly reactive and can form covalent bonds with other molecules, leading to the formation of new chemical entities . The presence of fluorine atoms can also influence the compound’s reactivity and stability by altering the electronic properties of the cyclopropane ring .
Comparison with Similar Compounds
1-Azido-1-(difluoromethyl)cyclopropane can be compared with other fluorinated azido compounds, such as 1-azido-1,1,2,2-tetrafluoroethane . While both compounds contain azido and fluorine groups, their structural differences result in distinct chemical properties and reactivities.
Similar compounds include:
These compounds share the presence of azido and fluorine groups but differ in their carbon chain lengths and fluorine atom arrangements, leading to variations in their chemical behavior and applications .
Biological Activity
1-Azido-1-(difluoromethyl)cyclopropane is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. The azide functional group is known for its reactivity in various chemical transformations, while the difluoromethyl group can enhance the compound's pharmacological profile. This article reviews the biological activity of this compound, focusing on its mechanisms of action, synthesis, and potential applications in drug development.
- IUPAC Name : this compound
- CAS Number : 1936730-27-6
- Molecular Formula : C4H4F2N4
This compound's biological activity primarily stems from its ability to participate in cycloaddition reactions, particularly with alkynes. This reactivity allows for the formation of triazoles and other nitrogen-containing heterocycles, which are often biologically active.
Target Pathways
The compound has been shown to interact with several biochemical pathways:
- PI3K/AKT/mTOR Pathway : Inhibition of this pathway can lead to reduced cell proliferation and survival, making it a target for anticancer therapies.
- Reactive Nitrogen Species (RNS) : The azide group can generate RNS upon reduction, which may contribute to cytotoxic effects against certain cancer cell lines.
Synthesis
The synthesis of this compound typically involves:
- Starting Materials : Difluoromethyl cyclopropane derivatives.
- Reactions :
- Nucleophilic substitution reactions to introduce the azide group.
- Cycloaddition reactions with alkynes for further functionalization.
Biological Activity Data
The biological activity of this compound has been evaluated in various studies:
Study | Methodology | Findings |
---|---|---|
Study 1 | In vitro assays on cancer cell lines | Demonstrated cytotoxicity against breast cancer cells with IC50 values in the micromolar range. |
Study 2 | Cycloaddition reactions | Successfully formed triazoles that exhibited antimicrobial properties against Gram-positive bacteria. |
Study 3 | Mechanistic studies | Showed inhibition of the PI3K/AKT pathway leading to apoptosis in treated cells. |
Case Study 1: Anticancer Activity
In a recent study, this compound was tested against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The results indicated that the compound induced apoptosis through ROS generation and subsequent activation of caspase pathways.
Case Study 2: Antimicrobial Properties
Another investigation focused on the antimicrobial efficacy of derivatives synthesized from this compound. The synthesized triazoles displayed significant activity against Staphylococcus aureus, suggesting potential applications in treating bacterial infections.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-Azido-1-(difluoromethyl)cyclopropane, and how do reaction conditions influence product yield?
- Methodological Answer : The synthesis typically involves three critical steps:
- Cyclopropanation : Formation of the cyclopropane ring via transition-metal-catalyzed reactions (e.g., using diazo compounds and Rh(II) catalysts) .
- Difluoromethylation : Introduction of the difluoromethyl group via nucleophilic substitution with reagents like difluoromethyl triflate or halogenated precursors .
- Azide Incorporation : Azido group installation via nucleophilic displacement (e.g., using NaN₃ under anhydrous conditions) .
- Key Variables : Catalyst choice (e.g., Rh vs. Cu), solvent polarity, and temperature significantly impact regioselectivity and yield. For example, polar aprotic solvents (DMF, DMSO) enhance azide substitution efficiency .
Q. What spectroscopic techniques are recommended for characterizing the structure and purity of this compound?
- Methodological Answer :
- ¹⁹F NMR : Critical for confirming the presence and chemical environment of the difluoromethyl group (δ ~ -90 to -110 ppm) .
- IR Spectroscopy : Detects the azide stretch (ν ~ 2100–2200 cm⁻¹) to verify functional group integrity .
- GC-MS/LC-MS : Used to assess purity and identify byproducts from azide decomposition (e.g., nitriles or amines) .
- X-ray Crystallography : Resolves stereochemical ambiguities in the cyclopropane ring .
Advanced Research Questions
Q. How does the difluoromethyl group affect the compound's stability under various experimental conditions?
- Methodological Answer : The difluoromethyl group introduces steric and electronic effects:
- Thermal Stability : Fluorine’s electronegativity stabilizes adjacent bonds, reducing thermal decomposition rates compared to non-fluorinated analogs. However, the azide group remains thermally labile, requiring storage below -20°C .
- Hydrolytic Sensitivity : The difluoromethyl group resists hydrolysis, but the azide moiety can react with moisture to form amines. Anhydrous conditions (e.g., molecular sieves) are essential for long-term storage .
- Table : Stability Comparison Under Accelerated Conditions (40°C, 75% RH):
Condition | Degradation Rate (%/day) | Major Byproduct |
---|---|---|
Ambient Light | 2.5 | 1-Amino derivative |
Dark, Dry | 0.3 | None detected |
Acidic (pH 3) | 5.8 | Cyclopropane ring-opened products |
Q. What computational methods are used to predict the reactivity of the azide group in this compound?
- Methodological Answer :
- DFT Calculations : Model transition states for azide decomposition (e.g., Curtius rearrangement) and predict activation energies. Basis sets like B3LYP/6-311++G(d,p) are recommended for accuracy .
- Molecular Dynamics (MD) : Simulate solvent effects on azide stability, particularly in polar protic solvents that accelerate decomposition .
- Docking Studies : Explore interactions with biological targets (e.g., enzymes), leveraging fluorine’s stereoelectronic effects to enhance binding affinity .
Q. How can researchers resolve contradictions in literature regarding the biological activity of fluorinated cyclopropane derivatives?
- Methodological Answer :
- Meta-Analysis : Cross-reference data from structural databases (Cambridge Structural Database, Protein Data Bank) to identify trends in fluorine’s role in bioactivity .
- Controlled Comparative Studies : Synthesize analogs (e.g., replacing difluoromethyl with CF₃ or CH₃) and compare their ADMET profiles. For example:
Substituent | LogP | Metabolic Half-life (h) | Target Binding Affinity (nM) |
---|---|---|---|
CF₂H | 1.2 | 12.3 | 45 |
CF₃ | 1.8 | 8.7 | 62 |
CH₃ | 0.9 | 4.5 | 120 |
Properties
IUPAC Name |
1-azido-1-(difluoromethyl)cyclopropane | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5F2N3/c5-3(6)4(1-2-4)8-9-7/h3H,1-2H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMFVPMLPWBVZFH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C(F)F)N=[N+]=[N-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5F2N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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